molecular formula C23H24N4O3 B15111324 Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15111324
M. Wt: 404.5 g/mol
InChI Key: WTIRBPUADGJWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolopyrimidine core . The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The triazolopyrimidine core interacts with the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a benzyloxyphenyl group and a triazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for targeted cancer therapies .

Biological Activity

Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

This compound belongs to the class of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine system. Its molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, and it features an ethyl ester and a benzyloxy phenyl group which are crucial for its biological interactions and pharmacological properties.

Antimicrobial Properties

Compounds containing the triazolo[1,5-a]pyrimidine core have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. In particular:

  • Activity against Gram-positive bacteria : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
  • Activity against Gram-negative bacteria : It also demonstrated activity against Escherichia coli, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest:

  • Inhibition of cell growth : The compound showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range.
  • Mechanism of action : The mechanism may involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing 3-amino-[1,2,4]triazole with substituted ethyl acetoacetate in acidic conditions.
  • Chlorination : Followed by treatment with substituted amines to yield the desired product.

These methods highlight the versatility of synthetic routes while emphasizing safety and environmental considerations during the synthesis process.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other triazolo-pyrimidines:

Compound NameStructure FeaturesBiological Activity
5-Methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMethyl substitution at position 5Antimicrobial
2-Amino-6-(substituted phenyl)-4(3H)-pyrimidinoneAmino group at position 2Anticancer
3-Aryl-4-hydroxypyrimidinonesHydroxyl substitutionAntiviral

This compound stands out due to its specific combination of substituents that enhance lipophilicity and receptor selectivity compared to other compounds in this class.

Case Studies

Several studies have documented the biological activity of triazolo-pyrimidines:

  • A study reported that derivatives showed IC50 values ranging from 50 to 100 nM against specific enzymes related to parasitic infections (e.g., PfDHODH inhibitors) demonstrating their potential as antimalarial agents in vivo .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O3/c1-4-29-22(28)20-15(2)24-23-25-16(3)26-27(23)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,21H,4,14H2,1-3H3,(H,24,25,26)

InChI Key

WTIRBPUADGJWLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.